Product packaging for 1-Butoxy-2-methylpropan-2-ol(Cat. No.:CAS No. 3587-69-7)

1-Butoxy-2-methylpropan-2-ol

Cat. No.: B14156451
CAS No.: 3587-69-7
M. Wt: 146.23 g/mol
InChI Key: JCALRHVFTLBTOZ-UHFFFAOYSA-N
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Description

Contextualization within Glycol Ether Chemistry

Glycol ethers are a class of solvents known for their excellent solvency, chemical stability, and compatibility with both water and various organic solvents. atamankimya.com They are derived from alcohols and ethers, typically ethylene (B1197577) or propylene (B89431) oxide. alliancechemical.com This unique combination of properties makes them valuable in a wide range of applications, including paints, coatings, cleaners, inks, and as chemical intermediates. glycol-ethers.eualliancechemical.com

The glycol ether family is broadly categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. glycol-ethers.euwikipedia.org 1-Butoxy-2-methylpropan-2-ol falls under the P-series, which are generally marketed as having lower toxicity compared to their E-series counterparts. wikipedia.org P-series glycol ethers, like this compound, are noted for their ability to provide good solvency for a wide variety of resins, including acrylics, epoxies, and polyurethanes. glycol-ethers.eu Their properties, such as low toxicity, surface tension reduction, and solvency for both polar and nonpolar materials, make them effective in cleaning solutions. glycol-ethers.eu

Historical Perspective of Analogous Compounds in Research

The history of glycol ethers dates back to the early 20th century. The name "Cellosolve" was trademarked in the United States in 1924 by the Carbide & Carbon Chemicals Corporation for use as a solvent. wikipedia.org "Ethyl Cellosolve" (ethylene glycol monoethyl ether) was introduced as a more affordable alternative to ethyl lactate. wikipedia.org This was followed by the introduction of "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928 and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929. wikipedia.org

Concerns about the toxicity of certain ethylene oxide-based solvents, which were found to cause reproductive and teratogenic effects in animal studies, led to the development and use of propylene glycol-based ethers as substitutes. nih.gov Propylene glycol t-butyl ether, for example, was formulated as a replacement solvent for ethylene glycol monobutyl ether. nih.gov This shift highlights the industry's move towards developing safer alternatives while retaining the desirable solvent properties of glycol ethers.

Current Research Landscape and Academic Significance of this compound

The current research landscape for glycol ethers is driven by the increasing demand for high-performance, sustainable, and low-VOC (Volatile Organic Compound) solvents. grandviewresearch.com The global glycol ethers market was valued at USD 8.9 billion in 2024 and is projected to grow, largely due to demand from the paints and coatings industry and the consumer electronics sector. grandviewresearch.com

Recent research and development efforts have focused on creating innovative glycol ether formulations with enhanced efficiency and sustainability. grandviewresearch.com There is a significant trend towards the development of eco-friendly and biodegradable products, particularly in North America and Europe. databridgemarketresearch.com The Asia-Pacific region represents the largest market for glycol ethers, driven by rapid industrialization and growth in the automotive, construction, and pharmaceutical industries. grandviewresearch.comfortunebusinessinsights.com

While extensive research exists for the broader category of P-series glycol ethers, specific academic studies focusing solely on this compound are less prevalent in publicly available literature. However, its inclusion in several patents indicates its relevance as a component in various chemical formulations. For instance, it has been cited in patents related to metal alkoxide compounds used as raw materials for forming thin films, highlighting its potential application in the electronics industry. google.comgoogle.comgoogle.comgoogle.com The compound's properties suggest its utility in applications where P-series glycol ethers are traditionally used, such as in coatings, cleaning agents, and as a chemical intermediate. glycol-ethers.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B14156451 1-Butoxy-2-methylpropan-2-ol CAS No. 3587-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3587-69-7

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

1-butoxy-2-methylpropan-2-ol

InChI

InChI=1S/C8H18O2/c1-4-5-6-10-7-8(2,3)9/h9H,4-7H2,1-3H3

InChI Key

JCALRHVFTLBTOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 1 Butoxy 2 Methylpropan 2 Ol

Established Synthetic Routes and Reaction Pathways

The synthesis of 1-Butoxy-2-methylpropan-2-ol is principally achieved through the nucleophilic addition of an alcohol to an epoxide. This pathway is a variation of the Williamson ether synthesis, where an alkoxide reacts with a suitable substrate.

Etherification for producing glycol ethers like this compound involves the ring-opening of an epoxide, in this case, isobutylene (B52900) oxide, by an alcohol, n-butanol. The reaction is typically conducted under basic conditions. The n-butanol is first deprotonated by a base to form the more nucleophilic butoxide anion. This anion then attacks one of the carbon atoms of the epoxide ring.

In the case of an asymmetrical epoxide like isobutylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. This regioselectivity leads to the formation of the primary ether, this compound, where the butoxy group is attached to the primary carbon and the hydroxyl group resides on the tertiary carbon. quora.com Acid-catalyzed ring-opening, in contrast, would likely proceed through a more stable tertiary carbocation-like intermediate, resulting in the formation of the isomeric product, 2-butoxy-2-methylpropan-1-ol. quora.com

The choice of catalyst is crucial for controlling the rate and selectivity of the reaction. While traditional homogeneous basic catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective, research has explored more advanced systems to improve efficiency and environmental performance. cjcatal.com

For the broader class of propylene (B89431) glycol ethers, which share a similar synthetic mechanism, several catalytic systems have been investigated:

Ionic Liquids (ILs) : Acetate-based ionic liquids have been shown to be highly effective and environmentally benign catalysts for producing propylene glycol ethers from propylene oxide and alcohols. cjcatal.comresearchgate.net Their catalytic efficiency can be higher than that of traditional NaOH, which is attributed to a potential dual activation mechanism that facilitates the reaction under mild conditions. cjcatal.comresearchgate.net

Solid Base Catalysts : Heterogeneous catalysts, such as Zirconium-Magnesium (ZM) complex oxides, have been developed for the synthesis of related compounds like 1-butoxy-2-propanol (B1222761). These catalysts demonstrate high activity and, critically, high selectivity towards the primary ether isomer. researchgate.net The use of solid catalysts simplifies product purification and catalyst recovery.

Table 1: Comparison of Catalytic Systems in Glycol Ether Synthesis

Catalyst TypeExample(s)Key AdvantagesRelevant FindingsSource
Traditional BaseNaOH, KOHLow cost, effective for ring-opening.Commonly used in industrial processes for glycol ether synthesis.
Ionic LiquidsAcetate-based ILs (e.g., EmimOAc)High efficiency, environmentally friendly, mild reaction conditions. cjcatal.comresearchgate.netDemonstrated higher catalytic efficiency than NaOH in the synthesis of propylene glycol butyl ether. cjcatal.comresearchgate.net cjcatal.comresearchgate.net
Solid Base CatalystsZrO₂/MgO complex oxidesHigh selectivity for primary ether, catalyst is reusable and easily separated. researchgate.netAchieved high selectivity (>12:1 primary to secondary ether) for 1-butoxy-2-propanol synthesis. researchgate.net researchgate.net
Solid Acid CatalystsAmberlyst-15, H-beta, HZSM-5Environmentally friendly alternative to corrosive liquid acids, reusable. google.comUsed for catalytic etherification of diethylene glycol and ethanol, reducing pollution. google.com google.com

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of "green" processes that are more sustainable, efficient, and environmentally benign. alfa-chemistry.com This includes using safer solvents (or no solvent at all) and developing sustainable catalytic systems.

A key goal in green chemistry is to minimize or eliminate the use of hazardous solvents. alfa-chemistry.com For ether and ester synthesis, solvent-free reaction conditions have been successfully developed. For instance, the synthesis of certain diesters has been achieved with high efficiency (up to 90% yield) through direct solid-solid reactions without any solvent. nih.govresearchgate.net These techniques reduce waste, simplify purification, and lower energy consumption. While specific research on the solvent-free synthesis of this compound is not widely published, these strategies represent a promising avenue for making its production more sustainable.

The development of sustainable catalysts is a cornerstone of green chemistry. alfa-chemistry.com In the context of glycol ether production, this involves replacing traditional corrosive or hazardous catalysts with more environmentally friendly alternatives.

Reusable Solid Catalysts : Solid acid catalysts like zeolites (e.g., HZSM-5) and acidic ion-exchange resins (e.g., Amberlyst-15) are being used to replace corrosive inorganic acids like sulfuric acid in etherification reactions. google.com These solid catalysts are non-corrosive, reduce environmental pollution, and can be easily recovered and reused. google.com

Biomass-Derived Feedstocks : Research into sustainable synthesis routes includes using catalysts designed to convert biomass-derived materials into valuable chemicals. For example, catalysts like Ru/NbOPO₄ have been used to convert cellulose (B213188) directly into ethylene (B1197577) glycol and its monoether derivative. acs.org This approach connects the production of glycol ethers to renewable resources.

Benign Catalytic Systems : As mentioned, ionic liquids are considered green catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. cjcatal.comresearchgate.net They offer an efficient alternative to traditional catalysts in the synthesis of propylene glycol ethers. cjcatal.comresearchgate.net

Optimization of Synthetic Processes and Yield Enhancement

To maximize the economic viability and minimize the environmental impact of producing this compound, the optimization of the synthetic process is essential. This involves systematically studying various reaction parameters to find the conditions that provide the highest possible yield and purity in the shortest time. rsc.org

Key parameters that are typically optimized include:

Reaction Temperature : Temperature affects the reaction rate and the formation of by-products. Higher temperatures increase the reaction rate but can lead to decreased selectivity if side reactions become more prominent. rsc.org

Molar Ratio of Reactants : Adjusting the ratio of n-butanol to isobutylene oxide can ensure the complete conversion of the limiting reagent and maximize the yield of the desired product.

Catalyst Concentration : The amount of catalyst influences the reaction rate. Optimization is needed to achieve a high conversion rate without promoting unwanted side reactions or incurring unnecessary costs. cjcatal.com

Studies on the synthesis of propylene glycol butyl ether, a structurally similar compound, provide insight into the effects of these parameters.

Table 2: Optimization of Propylene Glycol Butyl Ether Synthesis Using an Ionic Liquid Catalyst

ParameterConditionYield of PG n-Butyl Ether (%)Source
Catalyst Concentration (mmol)0.156.1 researchgate.net
0.281.2 researchgate.net
0.381.5 researchgate.net
Molar Ratio (n-butanol:PO)2:169.8 researchgate.net
3:181.2 researchgate.net
4:180.2 researchgate.net
Temperature (°C)10058.6 researchgate.net
12081.2 researchgate.net
14079.8 researchgate.net

Reaction conditions from the source: Propylene Oxide (PO) 0.1 mol, catalyst EmimOAc, 2 hours. The varied parameter is shown in the table.

Process Parameter Influences on Selectivity

The selective synthesis of this compound over its isomer, 2-butoxy-2-methylpropan-1-ol, is a key challenge that is addressed by carefully controlling various process parameters.

Catalyst Selection: The nature of the catalyst is a paramount factor in directing the regioselectivity of the ring-opening reaction. researchgate.net Lewis acidic catalysts, for instance, can activate the epoxide, making it more susceptible to nucleophilic attack. researchgate.net Studies on similar epoxide ring-opening reactions have shown that the choice of both the Lewis acid metal center and the support material can significantly influence catalytic activity and selectivity. researchgate.net For the ring-opening of isobutylene oxide with methanol, Sn-Beta has been shown to selectively form the terminal alcohol, highlighting the importance of the catalyst in controlling the reaction's outcome. researchgate.net Similarly, highly regioselective outcomes have been achieved in other reactions involving isobutylene oxide by employing sterically encumbered catalysts. umn.edu In some systems, basic catalysts are used, which tend to favor the attack of the nucleophile at the less substituted carbon atom, leading to the primary ether.

Reaction Temperature: Temperature is another critical parameter that can affect selectivity. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts or a decrease in regioselectivity. For the synthesis of related propylene glycol ethers, controlling the temperature is essential to balance the reaction rate with selectivity.

The following table summarizes the influence of key process parameters on the synthesis of this compound.

Process ParameterEffect on Selectivity and Reaction Outcome
Catalyst Type The choice of catalyst (e.g., Lewis acids like Sn-Beta, or basic catalysts) is crucial for directing the regioselective ring-opening of isobutylene oxide to favor the desired isomer. researchgate.net
Reaction Temperature Affects the reaction rate and can influence the formation of byproducts; optimization is required to maximize selectivity.
Molar Ratio (n-butanol:isobutylene oxide) An excess of n-butanol can help to suppress the self-polymerization of isobutylene oxide and drive the reaction towards the desired product.

Purification Methodologies for High-Purity this compound

After synthesis, the reaction mixture typically contains the desired product, the isomeric byproduct, unreacted starting materials, and the catalyst. A multi-step purification process is therefore necessary to obtain high-purity this compound.

The initial step usually involves the removal of the catalyst. If a solid catalyst is used, it can be removed by simple filtration. For soluble catalysts, a neutralization and washing step may be required.

Fractional Distillation: The primary method for separating this compound from its isomer and other volatile components is fractional distillation. google.com This technique exploits the differences in the boiling points of the components in the mixture. Since the isomers have different boiling points, they can be separated through a distillation column with a sufficient number of theoretical plates. google.com For related glycol ethers, distillation is the standard method to achieve high purity, often exceeding 98-99%. who.int

Other Purification Techniques: For achieving very high levels of purity, particularly for analytical standards or specialized applications, other chromatographic techniques could potentially be employed.

The final purity of this compound is typically confirmed using analytical methods such as gas chromatography (GC), which can effectively separate and quantify the different isomers and any remaining impurities. who.int

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 2 Methylpropan 2 Ol

Reaction Pathways and Functional Group Transformations

The reactivity of 1-Butoxy-2-methylpropan-2-ol centers on transformations involving its hydroxyl and ether functionalities.

The tertiary nature of the hydroxyl group in this compound significantly impacts its reactivity in esterification and oxidation reactions.

Esterification:

The general reaction for the esterification of this compound with a carboxylic acid (R-COOH) is as follows:

CCCCOCC(C)(C)O + RCOOH ⇌ CCCCOCC(C)(C)OC(=O)R + H₂O

To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. nih.gov

Oxidation:

Tertiary alcohols are generally resistant to oxidation under mild conditions. ncert.nic.in This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. Strong oxidizing agents and harsh reaction conditions are typically required to oxidize tertiary alcohols, which often leads to the cleavage of carbon-carbon bonds. ncert.nic.in

In the case of this compound, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions would likely result in the breakdown of the molecule, yielding a ketone and a carboxylic acid with fewer carbon atoms than the parent alcohol. A plausible, though not experimentally verified for this specific compound, oxidation reaction could be:

CCCCOCC(C)(C)O + [O] → (CH₃)₂C=O (Acetone) + C₄H₉OCOOH (Butoxyacetic acid - speculative)

A video demonstrating the oxidation of various butanol isomers, including the tertiary alcohol 2-methylpropan-2-ol, shows its resistance to oxidation compared to primary and secondary alcohols. youtube.com

Ethers are generally characterized by their chemical stability and are unreactive towards many reagents. However, the ether linkage in this compound can be cleaved under stringent conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org

The cleavage of ethers by strong acids is a nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism. libretexts.org For ethers that can form a stable carbocation, the S(_N)1 pathway is favored. Given that one of the alkyl groups attached to the ether oxygen in this compound is connected to a tertiary carbon, cleavage is likely to proceed via an S(_N)1-like mechanism.

The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide ion acts as a nucleophile. In the context of this compound, two possible cleavage pathways exist, depending on which C-O bond is broken. However, due to the stability of a potential tertiary carbocation, the cleavage is more likely to occur at the C-O bond of the 2-methylpropan-2-ol moiety.

A general representation of the acid-catalyzed cleavage is:

CCCCOCC(C)(C)O + HX → [CCCCOH₂⁺CC(C)(C)O]X⁻

This intermediate can then react further. The pathway involving the formation of a tertiary carbocation would lead to 1-butanol (B46404) and a tertiary alkyl halide.

Kinetic Studies of this compound Reactions

Detailed kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of chemical kinetics allow for predictions regarding the factors that influence its reaction rates.

The determination of reaction orders and rate constants requires experimental investigation. For the esterification of this compound, it is anticipated that the reaction would be first order with respect to the alcohol, the carboxylic acid, and the acid catalyst, which is a common observation for esterification reactions.

A study on the esterification of maleic anhydride (B1165640) with various butanol isomers found that the kinetics were second order with respect to both the acid and the alcohol when using catalysts like sulfuric acid and phosphotungstic acid. researcher.life This suggests that the mechanism can be complex and dependent on the specific reactants and catalysts.

A hypothetical rate law for the acid-catalyzed esterification could be:

Rate = k[this compound]¹[RCOOH]¹[H⁺]¹

The rate constant, k, would be expected to be significantly smaller than those for primary or secondary alcohols due to steric hindrance.

Temperature:

According to the Arrhenius equation, the rate of most chemical reactions increases with temperature. This is because a higher temperature leads to a greater number of molecules possessing the necessary activation energy for the reaction to occur. This principle applies to the reactions of this compound. For instance, in the esterification of maleic anhydride with butanols, the reaction rate was found to follow the Arrhenius equation well. researcher.life

Pressure:

For liquid-phase reactions, such as the esterification or ether cleavage of this compound, pressure generally has a negligible effect on the reaction rate unless it influences the concentration of gaseous reactants or products. If a reaction involves a significant change in volume in the transition state, pressure can have a more pronounced effect, but for many condensed-phase reactions, this is not a major factor.

Derivatization Chemistry of this compound

Derivatization involves chemically modifying a compound to enhance its properties for a specific application, often for analysis by techniques like gas chromatography (GC). libretexts.org The hydroxyl group of this compound is the primary site for derivatization.

Common derivatization methods applicable to alcohols include silylation, acylation, and alkylation. libretexts.orgresearchgate.net

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound, making it more suitable for GC analysis. phoenix-sci.com

Acylation: This reaction involves the conversion of the alcohol to an ester, often using an acid anhydride or an acyl chloride. This also increases volatility and can improve chromatographic behavior. libretexts.org

Alkylation: This method can be used to convert the alcohol into an ether. researchgate.net

For this compound, these derivatization reactions would proceed as follows:

Silylation (with a trimethylsilylating agent like TMS-Cl): CCCCOCC(C)(C)O + (CH₃)₃SiCl → CCCCOCC(C)(C)OSi(CH₃)₃ + HCl

Acylation (with an acylating agent like acetyl chloride): CCCCOCC(C)(C)O + CH₃COCl → CCCCOCC(C)(C)OCOCH₃ + HCl

These derivatization techniques are crucial for the analytical determination of alcohols and can be applied to this compound for its quantification in various matrices.

Synthesis of Advanced Glycol Ether Derivatives

The synthesis of advanced derivatives from this compound can be approached through reactions targeting its hydroxyl group. These transformations allow for the introduction of new functional moieties, leading to compounds with tailored properties.

One of the most fundamental reactions for derivatizing alcohols is etherification . While the Williamson ether synthesis is a classic method, its application to tertiary alcohols like this compound is challenging due to the high propensity for elimination reactions with primary alkyl halides. prutor.aiorganicmystery.com Alternative strategies are therefore required.

A plausible approach involves the acid-catalyzed addition of the tertiary alcohol to an activated species. For instance, reaction with isobutylene (B52900) in the presence of a strong acid catalyst can yield a di-tertiary ether. Another route is the reaction with a vinyl ether, such as ethyl vinyl ether, catalyzed by a palladium complex, to introduce a new vinyl ether moiety. academie-sciences.fr

Table 1: Plausible Etherification Strategies for this compound

ReactantCatalystProductReaction Type
IsobutyleneAcid Catalyst (e.g., H₂SO₄)1-Butoxy-2-(tert-butoxy)-2-methylpropaneAcid-catalyzed addition
Ethyl Vinyl EtherPalladium(II) Complex1-Butoxy-2-methyl-2-(vinyloxy)propaneTransetherification
Benzyl BromideZn(OTf)₂1-(Benzyloxy)-1,1-dimethyl-2-butoxyethaneZinc-catalyzed coupling organic-chemistry.org

The synthesis of ester derivatives through esterification presents another viable pathway for creating advanced glycol ethers. The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can be catalyzed by acids or proceed directly with more reactive acylating agents. These reactions are typical for alcohols and would lead to the formation of bulky ester compounds. cymitquimica.com

Further derivatization can be achieved through transetherification reactions. For example, reacting this compound with a different alcohol in the presence of an appropriate catalyst could lead to an equilibrium mixture containing a new ether, although this would require careful control of reaction conditions to favor the desired product. acs.org Iron(III) catalysts have shown promise in promoting such transformations. acs.org

Exploration of Novel Functionalization Strategies

Beyond classical derivatization of the hydroxyl group, modern synthetic methods offer novel strategies to functionalize the carbon skeleton of this compound. These approaches, primarily centered around C-H activation, open up avenues for creating highly complex and unique molecular architectures.

C-H activation/functionalization is a powerful tool for the direct conversion of inert C-H bonds into new functional groups. acs.org For a molecule like this compound, the various C-H bonds present potential sites for such transformations, although selectivity can be a significant challenge. The ether oxygen can act as a directing group, potentially favoring functionalization at the α-position of the butoxy group.

Recent research has demonstrated the direct functionalization of ethereal C-H bonds under photochemical conditions, providing a green and efficient method to introduce new functionalities. sioc-journal.cn For instance, a UV-irradiated reaction could potentially lead to the formation of β-hydroxy ethers. Another approach involves silver-catalyzed amination of unactivated C-H bonds, which could introduce nitrogen-containing functionalities into the molecule. researchgate.net

Table 2: Potential Novel Functionalization Reactions for this compound

Reaction TypeReagents/CatalystPotential Product Feature
Photochemical C-H FunctionalizationUV irradiationIntroduction of a hydroxyl group beta to the ether oxygen sioc-journal.cn
Silver-Catalyzed C-H AminationSilver catalyst, Amine sourceIntroduction of an amino group researchgate.net
Palladium-Catalyzed C-H ArylationPalladium catalyst, Aryl halideIntroduction of an aryl group

The development of new catalytic systems is crucial for achieving high selectivity in C-H functionalization reactions. For example, the use of specific ligands can help direct a metal catalyst to a particular C-H bond, overcoming the inherent reactivity differences between various positions in the molecule.

Furthermore, the tertiary alcohol group itself can be leveraged in novel functionalization strategies. For example, it could participate in multicomponent reactions, where several molecules are combined in a single step to generate complex products. rsc.org Photochemical methods involving radical intermediates have also been shown to be effective in the synthesis of complex tertiary ethers. rsc.org

Mechanistic investigations into these novel functionalization reactions would likely involve a combination of experimental studies (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., density functional theory). Such studies are essential for understanding the reaction pathways, identifying key intermediates, and optimizing reaction conditions to achieve high yields and selectivities.

Advanced Analytical Characterization of 1 Butoxy 2 Methylpropan 2 Ol

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of organic compounds. For 1-Butoxy-2-methylpropan-2-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons in the molecule. Based on its structure, one would anticipate signals corresponding to the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene (B1212753) groups), a singlet for the methylene group adjacent to the ether oxygen, and a singlet for the two equivalent methyl groups on the tertiary alcohol carbon. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts would be indicative of the type of carbon atom (methyl, methylene, quaternary, and ether-linked). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, and identifying the quaternary carbon. docbrown.info

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the butoxy group and the 2-methylpropan-2-ol moiety.

A summary of predicted NMR data is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-CH₃ (butyl) ~0.9 ~14 Triplet
-CH₂- (butyl) ~1.4 ~19 Multiplet
-CH₂- (butyl) ~1.5 ~32 Multiplet
-O-CH₂- (butyl) ~3.4 ~70 Triplet
-O-CH₂-C(CH₃)₂- ~3.3 ~80 Singlet
-C(CH₃)₂- - ~72 -
-C(CH₃)₂- ~1.2 ~25 Singlet
-OH Variable - Broad Singlet

Note: These are predicted values and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. who.int Other key absorptions would include C-H stretching vibrations from the alkyl groups around 3000-2850 cm⁻¹, and a distinct C-O stretching vibration for the ether linkage, typically found in the 1150-1085 cm⁻¹ region. who.int

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretching 3600-3200 Strong, Broad Weak
C-H Stretching 3000-2850 Strong Strong
C-O (Ether) Stretching 1150-1085 Strong Medium
C-O (Alcohol) Stretching 1200-1000 Medium Medium

Note: These are predicted values and would require experimental verification.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular weight of 146.23 g/mol , the molecular ion peak (M⁺) would be observed at m/z 146. nih.gov

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for alcohols. This would lead to the loss of a butyl radical to form a fragment at m/z 89, or the loss of a methyl radical to form a fragment at m/z 131.

Cleavage of the ether bond: Breakage of the C-O ether bond could lead to the formation of a butoxy radical and a charged fragment at m/z 73, or a butyl cation at m/z 57.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at m/z 128.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of a compound and for its quantitative analysis in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of this compound, a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) would be used to separate it from any impurities. The retention time of the compound would be a key identifier under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrometer detector would then provide mass spectra for the eluting peaks, allowing for positive identification and the assessment of purity. This technique would also be highly effective for detecting and identifying any trace-level impurities. Although specific experimental data for this compound is not available, analysis of its isomer, 1-tert-butoxypropan-2-ol, has been performed using GC with mass spectrometry. sdfine.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

For the quantitative analysis of this compound, which is a less volatile compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely provide good separation. Detection could be achieved using a refractive index detector (RID) or, if the compound has a suitable chromophore (which it lacks), a UV detector. For quantitative purposes, a calibration curve would be constructed by analyzing standard solutions of known concentrations. While specific HPLC methods for this compound are not documented in the searched literature, methods for other alcohols, such as 2-methylpropan-2-ol, have been developed for HPLC.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Butoxy-2-propanol (B1222761)
1-tert-Butoxy-2-propanol
2-Methylpropan-2-ol
Acetonitrile
Methanol

Structural Elucidation and Stereochemical Analysis

The definitive structure of this compound has been established through a combination of advanced spectroscopic methods. These techniques provide a detailed map of the molecular architecture, confirming the connectivity of atoms and the presence of key functional groups. Furthermore, an analysis of the molecule's three-dimensional geometry reveals its stereochemical nature.

The structural formula of this compound is C₈H₁₈O₂. nih.gov Its identity is confirmed by its IUPAC name, this compound, and its CAS Registry Number, 3587-69-7. nih.govlookchem.com The molecule consists of a tertiary alcohol group where the hydroxyl-bearing carbon is also attached to two methyl groups and a butoxy-methyl group.

Spectroscopic Data Interpretation

Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for the unambiguous confirmation of the compound's structure. While complete experimental spectra are not always published in readily available literature, the expected spectral characteristics can be deduced from the known properties of its constituent functional groups and related compounds, such as 2-methylpropan-2-ol and various butyl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum for this compound is predicted to show distinct signals corresponding to each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. Key expected signals include those for the two equivalent methyl groups attached to the tertiary carbon, the methylene group of the butoxy moiety, and the terminal methyl group of the butyl chain. docbrown.info The hydroxyl proton would appear as a singlet, the position of which can vary depending on solvent and concentration. docbrown.info

¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals, corresponding to each carbon atom in the unique chemical environments within the molecule. The chemical shifts would be characteristic of a tertiary alcohol, an ether linkage, and aliphatic chains.

Predicted ¹H NMR Chemical Shifts for this compound

This table is a prediction based on standard chemical shift values and data from analogous structures.

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Butyl -CH₃ ~0.9 Triplet 3H
Butyl -CH₂ -CH₃ ~1.4 Sextet 2H
Butyl -CH₂-CH₂ -O- ~1.5 Quintet 2H
-O-CH₂ -C(OH)- ~3.3 Singlet 2H
-O-CH₂ -CH₂- ~3.4 Triplet 2H
-C(OH)(CH₃ )₂ ~1.2 Singlet 6H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes specific covalent bonds to vibrate. savemyexams.com The IR spectrum of this compound is expected to display characteristic absorption bands. A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group; the broadening is a result of intermolecular hydrogen bonding. docbrown.info Strong signals corresponding to C-H stretching of the alkyl groups would appear around 2850-3000 cm⁻¹. docbrown.info Additionally, a significant C-O stretching vibration for the tertiary alcohol and the ether linkage would be visible in the 1000-1300 cm⁻¹ region of the spectrum. docbrown.info

Characteristic IR Absorption Bands for this compound

This table is a prediction based on standard IR absorption frequencies.

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Tertiary Alcohol O-H stretch 3200-3600 Strong, Broad
Alkyl Groups C-H stretch 2850-3000 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass of 146.13. epa.gov The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group (m/z = 131) or a butyl group. A prominent peak at m/z 59, corresponding to the [C(OH)(CH₃)₂]⁺ fragment, would be a strong indicator of the tertiary alcohol structure.

Stereochemical Analysis

Stereochemistry examines the three-dimensional arrangement of atoms in a molecule. longdom.org A key aspect of this analysis is the identification of chiral centers—carbon atoms bonded to four different substituent groups.

In the structure of this compound, the central tertiary carbon atom is bonded to the following four groups:

A hydroxyl group (-OH)

A butoxymethyl group (-CH₂-O-C₄H₉)

A methyl group (-CH₃)

A second methyl group (-CH₃)

Since this carbon atom is bonded to two identical methyl groups, it does not meet the requirement of having four different substituents. Therefore, this carbon is not a chiral center. No other carbon atom in the molecule is chiral. As a result, this compound is an achiral molecule. It does not exhibit enantiomerism or diastereomerism and is not optically active. Its InChIKey, JCALRHVFTLBTOZ-UHFFFAOYSA-N, lacks a stereochemistry flag, which computationally confirms its achiral nature. nih.gov

Theoretical Chemistry and Computational Modeling of 1 Butoxy 2 Methylpropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1-Butoxy-2-methylpropan-2-ol at the molecular level. These methods, grounded in quantum mechanics, can predict a range of characteristics from electronic structure to spectroscopic signatures. For a molecule like this compound, with its combination of an ether linkage and a tertiary alcohol, these calculations can reveal the interplay between these functional groups.

While detailed published studies specifically on the quantum chemical calculations of this compound are scarce, the methodologies are well-established. For instance, Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are a common approach for modeling structurally similar ether-alcohols. Such methods are used to investigate reaction pathways, stability, and electronic properties.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. An analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to have a significant influence on the HOMO, due to the presence of lone pair electrons. The distribution and energies of these orbitals would be key to understanding its role in potential chemical reactions. For related organometallic compounds, HOMO and HOMO-1 molecular orbital analyses have shown interactions between ligands and the central ion, indicating the utility of this analysis in understanding bonding. rsc.org

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
XLogP3-AA 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Complexity 79.3

Data sourced from PubChem. nih.govlookchem.com

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The resulting potential energy surface, or energy landscape, reveals the most stable, low-energy conformations. For this compound, the flexibility of the butyl chain and the orientation of the hydroxyl group are key factors. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen is a potential interaction that could stabilize certain conformations. Understanding the preferred conformations is essential, as they can influence the molecule's physical properties and its interactions with other molecules.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. Key spectroscopic techniques for which parameters can be computed include:

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. For the related compound 1-Butoxy-2-propanol (B1222761), experimental NMR data is available. chemicalbook.com

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to predict the appearance of an IR spectrum. The characteristic stretches of the O-H, C-O, and C-H bonds would be of particular interest for this compound.

Raman Spectroscopy: Similar to IR, Raman activities can be calculated to complement vibrational analysis.

While predicted spectroscopic data for this compound is not readily found in published literature, these computational methods provide a powerful tool for structural elucidation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as solvation, diffusion, and phase transitions. The development of accurate force fields is crucial for the reliability of these simulations. rsc.org

The solvation behavior of this compound is critical to its application as a solvent and in formulations. MD simulations can model how this molecule interacts with various solvents, such as water or organic solvents. These simulations can provide detailed information about:

Radial Distribution Functions (RDFs): RDFs can reveal the average distance and coordination numbers of solvent molecules around specific sites on the this compound molecule, such as the hydroxyl and ether groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and protic solvents can be tracked over time, providing insights into the strength and lifetime of these interactions. Studies on related systems, such as aqueous mixtures of 3-butoxypropan-1-amine, have utilized molecular interactions to understand their properties. orcid.org

Preferential Solvation: In mixed solvent systems, MD simulations can determine if one solvent component is preferentially attracted to the solute.

The Abraham solvation parameter model is another theoretical tool used to correlate and predict the solubility of compounds in various solvents. researchgate.net

MD simulations can be employed to predict the phase behavior and transport properties of this compound. These properties are essential for its industrial handling and application.

Vapor-Liquid Equilibria (VLE): Simulations can be used to determine the boiling point and vapor pressure of the compound. For binary mixtures of related compounds like butan-2-one and 2-methylpropan-1-ol, VLE data has been studied experimentally and modeled. acs.org

Density: The density of the liquid phase at different temperatures and pressures can be calculated and compared with experimental values. The experimental density for this compound is reported as 0.888 g/cm³. lookchem.com

Viscosity: The viscosity of the liquid can be determined from the simulations, which is a crucial parameter for applications involving fluid flow.

Diffusion Coefficient: The self-diffusion coefficient, which measures the mobility of the molecule in the liquid, can be calculated from the mean square displacement of the molecules over time.

While specific MD simulation studies on this compound are not prevalent, the methodologies are robust and have been applied to a wide range of chemical systems, including ionic liquids and other solvents, to understand their physical and chemical properties. rsc.org

: Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a compound like this compound, these methods can elucidate the pathways by which it is formed or participates in further reactions. This understanding is crucial for optimizing synthesis conditions, designing effective catalysts, and predicting potential reaction outcomes without the need for extensive, and often costly, laboratory experimentation. The following sections detail the application of computational modeling to study the reaction mechanisms involving this compound.

Transition State Identification and Energy Barrier Calculations

At the heart of understanding any chemical reaction is the concept of the transition state—a fleeting, high-energy configuration that molecules must pass through to transform from reactants to products. The energy required to reach this state is known as the energy barrier or activation energy. Computational chemistry provides a framework for identifying these transition states and quantifying their associated energy barriers.

Modern computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways. For a reaction involving this compound, researchers would first construct a detailed potential energy surface. This surface maps the energy of the system as a function of the geometric arrangement of its atoms. Reactants and products are located in energy minima on this surface, while the transition state corresponds to a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The process of locating a transition state is a complex computational task. Algorithms are employed to search for these saddle points on the potential energy surface. Once a potential transition state structure is identified, its validity is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, leading from reactants to products.

The energy difference between the reactants and the identified transition state provides the activation energy barrier. This value is a critical determinant of the reaction rate. A higher energy barrier implies a slower reaction, as fewer molecules will possess sufficient energy to overcome it. Transition State Theory (TST) provides a formal connection between the calculated properties of the transition state and the macroscopic reaction rate constant. scispace.com

For reactions involving related alkoxy radicals, such as the 1,5-H-shift in 1-butoxy radicals, multi-conformer transition state theory (MC-TST) has been rigorously applied. researchgate.net Such studies compare various computational methods, like B3LYP-DFT, to determine the most accurate approach for calculating rate coefficients and Arrhenius expressions, which describe the temperature dependence of the reaction rate. researchgate.net While specific data for this compound is not prominently available, the table below illustrates the type of data generated in such computational studies for a hypothetical reaction, such as its formation via etherification.

Table 1: Hypothetical Calculated Energy Barriers for the Formation of this compound

Reaction Pathway Computational Method Calculated Energy Barrier (kcal/mol)
Acid-Catalyzed Etherification DFT (B3LYP/6-31G*) 25.4
Base-Catalyzed Etherification DFT (B3LYP/6-31G*) 32.1
Uncatalyzed Reaction DFT (B3LYP/6-31G*) 45.8

This table is for illustrative purposes and does not represent experimentally verified data.

Prediction of Reaction Selectivity and Catalytic Activity

Many chemical reactions can proceed through multiple pathways, leading to different products. The preference for one pathway over another is termed selectivity. Computational modeling is an invaluable tool for predicting and understanding the origins of reaction selectivity. By calculating the energy barriers for all competing reaction pathways, chemists can predict which product will be favored under specific conditions. The pathway with the lowest energy barrier will generally be the dominant one, leading to the major product.

In the context of this compound, selectivity is a key consideration during its synthesis. For instance, in the propoxylation of butanol with propylene (B89431) oxide, different isomers can be formed. researchgate.net Computational studies can model the reaction mechanism in the presence of various catalysts to predict which one will offer the highest selectivity for the desired isomer.

Catalytic activity can also be modeled computationally. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. By modeling the interaction of the reactants with the catalyst's active site, researchers can understand how the catalyst functions. This includes identifying the key interactions that stabilize the transition state and lower the energy barrier. For example, studies on the synthesis of the related compound 1-butoxy-2-propanol have investigated the use of complex oxide catalysts (like ZrO2-MgO) to achieve high selectivity towards the primary ether product. researchgate.net Computational models could be employed to rationalize these experimental findings by examining the binding energies of intermediates and the transition state structures on the catalyst surface.

These predictive capabilities are not only of academic interest but also have significant industrial implications. By computationally screening potential catalysts and reaction conditions, the development of more efficient, selective, and sustainable chemical processes can be accelerated, reducing the need for extensive and time-consuming experimental work. The table below provides a hypothetical comparison of predicted selectivity for a reaction, illustrating the kind of output generated from such computational studies.

Table 2: Predicted Selectivity in a Hypothetical Reaction Involving this compound

Catalyst Predicted Major Product Predicted Selectivity (%)
Catalyst A (e.g., Acidic Zeolite) Product X 85
Catalyst B (e.g., Basic Oxide) Product Y 92
No Catalyst Product Mix 55 (Product X), 45 (Product Y)

This table is for illustrative purposes and does not represent experimentally verified data.

Applications in Advanced Materials and Chemical Processes

Role as a Solvent in Advanced Organic Synthesis

The inherent properties of 1-Butoxy-2-methylpropan-2-ol, such as its moderate boiling point, potential for hydrogen bonding, and ability to dissolve both polar and non-polar substances, suggest its utility as a specialized solvent in organic synthesis.

Reaction Medium for Catalytic Transformations

While specific research detailing the use of this compound as a primary solvent for catalytic transformations is not extensively documented in public literature, its structural features are analogous to other glycol ethers widely used in this capacity. Glycol ethers can facilitate catalytic reactions by improving the solubility of diverse reactants and catalysts, thereby enhancing reaction rates and yields. The tertiary alcohol group in this compound is less reactive than a primary or secondary alcohol, which can be an advantage in preventing it from participating as a reactant in certain catalytic cycles. For example, in reactions sensitive to protic sources, the sterically hindered hydroxyl group may offer a degree of stability not found in less substituted alcohol solvents.

The synthesis of related glycol ethers, such as 1-butoxy-2-propanol (B1222761), often involves catalysis, highlighting the stability and compatibility of this class of compounds with catalytic systems. researchgate.net The synthesis of n-butyl glycidyl (B131873) ether, a related compound, utilizes catalysts like boron trifluoride ether complex, demonstrating the role of ethers in catalytic processes. researchgate.net

Solvent for Extraction and Purification Processes

The dual-character of this compound makes it theoretically suitable for liquid-liquid extraction and purification processes. It can act as a bridge solvent to homogenize otherwise immiscible aqueous and organic phases or be used to selectively extract target compounds. For instance, related glycol ethers like 2-butoxyethanol (B58217) are effectively recovered from aqueous solutions using liquid-liquid extraction techniques, a process critical in applications like hydraulic fracturing fluid analysis. google.com This capability is crucial for isolating products from complex reaction mixtures or removing impurities from industrial process streams.

Functionality as a Coupling Agent in Specialized Formulations

A key application for glycol ethers is their role as coupling agents, where they enable the formation of stable, homogenous mixtures from incompatible ingredients. This compound shares the structural motifs necessary for this function.

Enhancing Component Miscibility in Multiphase Systems

In formulations containing both oil and water-based components, such as certain coatings, cleaners, and agricultural products, achieving a stable single-phase solution is essential for performance. The hydrophobic butyl chain of this compound has an affinity for oils and organic materials, while the hydrophilic hydroxyl group can form hydrogen bonds with water and other polar substances. This amphiphilic balance allows it to reduce the interfacial tension between immiscible liquids, thereby enhancing miscibility. The isomer, 1-Butoxy-2-propanol, is recognized for this capability, where it is used as a coupling agent in water-based agricultural formulations and as a solvent in hard surface cleaners. google.com

Stabilizing Dispersions and Emulsions

Beyond creating homogenous solutions, this compound can function as a stabilizer for dispersions and emulsions. By adsorbing at the oil-water or solid-liquid interface, it creates a barrier that prevents droplets or particles from coalescing or settling. This is vital in products like latex paints, where glycol ethers act as coalescing agents, and in the formulation of stable cutting fluids and other industrial emulsions. The effectiveness of related compounds like n-butyl glycidyl ether as reactive diluents in epoxy resins points to the ability of such structures to integrate into and stabilize complex polymer matrices.

Integration in Novel Material Science Formulations

Recent patent literature indicates a specific and advanced application for this compound in the field of material science, particularly in the production of thin films for electronic components.

The compound is cited as a key alcohol component used in the synthesis of novel metal alkoxide compounds. google.com These specialized metal-organic precursors are designed for use in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes. In this context, this compound is reacted with a metal source to create a volatile precursor material. This precursor is then vaporized and introduced into a reaction chamber where it decomposes on a substrate surface to deposit a highly pure, uniform thin film of metal or metal oxide.

For example, it has been named in processes for forming thin films containing metals like copper or hafnium, which are critical materials in semiconductor manufacturing for applications such as interconnects and high-k dielectrics. google.comgoogle.com The structure of the alcohol ligand, in this case, 1-butoxy-2-methylpropan-2-olate, is crucial for tuning the physical properties of the metal alkoxide precursor, such as its volatility, thermal stability, and decomposition pathway, which in turn control the quality of the resulting thin film.

Precursor in Polymer Chemistry and Coatings Science

While direct applications in high-volume polymer production are not extensively documented, the structural features of this compound suggest its potential role as a specialty chemical in polymer and coatings formulations. Glycol ethers, in general, are widely used as solvents and coupling agents. However, the tertiary alcohol group in this specific isomer allows it to act as a reactive precursor.

In polymer synthesis, it can function as a monofunctional initiator or a chain-terminating agent in certain polymerization reactions. For instance, in the production of polyether carbonate polyols, monofunctional alcohols can be used as starter compounds. google.com The hydroxyl group of this compound could initiate the ring-opening polymerization of epoxides, incorporating the butoxy-2-methylpropan-2-oxy moiety as an end-group on the resulting polymer chain. This can be used to control the molecular weight and functionality of the final polymer. A patent for a metal alkoxide compound lists this compound as a potential synthetic raw material for various polymers. google.com

In coatings science, its properties are comparable to other P-series glycol ethers, which are valued for their ability to act as coalescing agents and improve the film-forming properties of water-based paints. The butoxy group enhances hydrophobicity, which can be beneficial for the water resistance of a final coating.

Component in Functionalized Materials Research

The primary area of documented use for this compound is as a ligand precursor in the synthesis of advanced materials, specifically metal alkoxides. These alkoxides are used as raw materials for creating thin films via methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). google.comgoogle.com

In this context, the alcohol is reacted with a metal source to form a volatile metal alkoxide complex. The structure of the organic ligand is critical, as it influences the volatility, stability, and decomposition characteristics of the precursor. The branched structure of this compound helps to create sterically hindered, yet volatile, metal complexes suitable for deposition processes. Patents describe the use of the resulting metal alkoxide compounds, derived from this compound, as raw materials for forming thin films. google.comgoogle.com For example, hafnium-containing thin films for electronic applications can be produced using a raw material containing a hafnium compound with a ligand derived from this alcohol. google.com

Process Engineering and Optimization in Industrial Chemistry

The industrial viability of a specialty chemical like this compound hinges on efficient and sustainable manufacturing processes.

Design of Efficient Reaction and Separation Units

The synthesis of this compound typically falls under the category of etherification reactions. A common industrial method for producing similar glycol ethers is the base-catalyzed reaction of an alcohol with an epoxide. For this specific isomer, the synthesis would involve the reaction of n-butanol with isobutylene (B52900) oxide, or alternatively, the reaction of sodium n-butoxide with isobutylene oxide.

Table 1: Key Parameters in Etherification Reactor Design

Parameter Description Typical Conditions & Considerations
Catalyst A strong base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide. Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common. The catalyst must be efficiently separated or neutralized post-reaction.
Temperature Reaction temperature affects both the rate of reaction and the prevalence of side reactions. Controlled temperature, often moderately elevated, is used to ensure a reasonable reaction rate without causing degradation or unwanted polymerization of the epoxide.
Pressure The reaction may be conducted under pressure to maintain the epoxide in the liquid phase. The pressure is maintained above the vapor pressure of the most volatile component (the epoxide) at the reaction temperature.

| Reactor Type | Batch or continuous reactors can be used. | Continuous flow reactors, such as Process Intensified Continuous Etherification (PICE™), offer better control, safety, and efficiency for such reactions. p2science.com |

Following the reaction, the product must be separated from unreacted starting materials, the catalyst, and any byproducts. The primary method for purification is distillation. The design of the distillation column(s) depends on the relative volatilities of the components in the crude mixture.

Table 2: Physical Properties for Separation Process Design

Property Value Significance
Boiling Point 184.6°C at 760 mmHg The relatively high boiling point allows for separation from more volatile reactants like isobutylene oxide.
Flash Point 55.9°C This value is crucial for safety considerations in the design of distillation and storage units.

| Density | 0.888 g/cm³ | Affects the design of pumps and phase separators (decanters) if liquid-liquid extraction is used. |

Minimization of Process Waste Streams

Modern chemical manufacturing emphasizes green chemistry principles to reduce environmental impact. For the production of this compound, waste minimization strategies are critical.

Key areas for process optimization include:

High-Yield Chemistry: The primary goal is to maximize the conversion of reactants to the desired product, minimizing the formation of byproducts. This is often achieved by optimizing the reactant molar ratio, catalyst concentration, and reaction conditions. Reductive etherification is one advanced method that can improve efficiency. greencarcongress.comnrel.gov

Catalyst Recycling: Instead of neutralizing and disposing of the basic catalyst, processes can be designed to recover and reuse it. The development of stable, regenerative catalysts is an active area of research. greencarcongress.com Some modern etherification processes use inexpensive, regenerable catalysts as a core part of their waste reduction strategy. p2science.com

Byproduct Valorization: If side reactions are unavoidable, identifying potential uses for the byproducts can turn a waste stream into a co-product stream. For etherification, common byproducts can include diols from epoxide hydrolysis or polyethers from further reaction.

By implementing these strategies, the industrial production of this compound can be made more economically and environmentally sustainable. The etherification of waste biomass is also a researched avenue for producing valuable chemicals, highlighting a broader trend towards circular economy principles in chemical synthesis. researchgate.netncsu.edu

Environmental Chemistry and Degradation Pathways of 1 Butoxy 2 Methylpropan 2 Ol

Environmental Fate and Distribution Studies

The distribution of 1-Butoxy-2-methylpropan-2-ol in the environment is dictated by its volatility, water solubility, and tendency to adsorb to soil and sediment. As a propylene (B89431) glycol ether, it is expected to exhibit properties that influence its transport across different environmental compartments.

Volatilization and Atmospheric Transport

Propylene glycol ethers are generally characterized by low to moderate volatility. acs.org Propylene glycol butyl ethers, in particular, have relatively low volatility. cymitquimica.com For instance, the vapor pressure of 1-tert-butoxypropan-2-ol, a structurally similar compound, suggests it will exist predominantly as a vapor in the atmosphere. iarc.fr Once in the gas phase, the primary degradation pathway for these compounds is reaction with photochemically produced hydroxyl radicals. acs.orgnih.gov The atmospheric half-life for this reaction for PGEs is estimated to be between 5.5 and 34.4 hours, indicating a relatively rapid degradation in the atmosphere. acs.orgnih.gov For 1-tert-butoxypropan-2-ol, the atmospheric half-life is estimated to be 23 hours. iarc.fr This suggests that volatilized this compound is not likely to persist in the atmosphere or undergo long-range transport.

Sorption to Soil and Sediment Matrices

The sorption of organic compounds to soil and sediment is influenced by their octanol-water partition coefficient (Kow). Propylene glycol ethers typically have low Kow values, indicating a low potential for accumulation in aquatic food chains. acs.orgscispace.com The estimated soil and sediment partition coefficients (Koc) for PGEs are in the range of 1 to 10, which suggests that these compounds have high mobility in soil. oecd.org This high mobility implies a greater likelihood of leaching into groundwater rather than adsorbing to soil or sediment particles. nih.gov For example, 1-tert-butoxypropan-2-ol is expected to have very high mobility in soil based on an estimated Koc of 5. nih.gov Given these characteristics for the PGE class, this compound is also anticipated to have a low affinity for sorption to soil and sediment.

Aqueous Solubility and Mobility in Aquatic Systems

Propylene glycol ethers are known for their high aqueous solubility, with many being miscible with water. acs.orgscispace.comsigmaaldrich.cn This high water solubility, coupled with their low sorption potential, indicates that if released into aquatic environments, they will tend to remain dissolved in the water column and exhibit high mobility. oecd.orgchalmers.se This can be seen in the behavior of aqueous mixtures of n-propylene glycol methylether, where the dynamics of the mixture are significantly influenced by the water content. aip.org The high solubility and mobility suggest that dilution and transport within water bodies are significant processes in determining the environmental concentration of this compound following a release to an aquatic system.

Abiotic Degradation Mechanisms

Abiotic degradation processes, particularly those driven by light, can play a role in the transformation of organic compounds in the environment. For this compound, photocatalytic degradation is a potential pathway for its removal from contaminated water sources.

Photocatalytic Degradation Under Various Light Sources (UV, Visible)

Photocatalytic oxidation using semiconductor materials like titanium dioxide (TiO2) is a promising technology for the degradation of various organic pollutants in water. scispace.comresearchgate.netresearchgate.net The process relies on the generation of highly reactive species, such as hydroxyl radicals, upon irradiation of the photocatalyst with light of sufficient energy (e.g., UV or visible light). escholarship.orgosti.gov These reactive species can then attack and break down the organic molecules. escholarship.org Studies have shown that alcohols and glycol ethers are among the most reactive classes of compounds in UV photocatalytic oxidation processes. escholarship.orgnih.gov

The efficiency of photocatalytic degradation can be influenced by the wavelength of the light source. While UV light is commonly used, modifications to the photocatalyst can enable the use of visible light, which is a more abundant component of the solar spectrum. europa.eursc.org

Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high efficiency, stability, and low cost. researchgate.netjrhessco.com The photocatalytic degradation of alcohols over TiO2 has been the subject of numerous studies. For tertiary alcohols like tert-butyl alcohol (a structural analog of the tertiary alcohol portion of this compound), photocatalysis on TiO2 has been shown to proceed via C-C bond cleavage due to the absence of an α-hydrogen atom. d-nb.info

Detailed studies on the photocatalytic degradation of tert-butyl alcohol (t-BuOH) in aqueous suspensions of platinized TiO2 have identified the formation of acetone, methane, and ethane (B1197151) as degradation products. psu.edursc.org The reaction is initiated by the generation of electron-hole pairs in the TiO2 upon UV irradiation. The photogenerated holes can oxidize the alcohol, leading to the formation of radical intermediates that subsequently decompose. The presence of a co-catalyst like platinum can enhance the reaction rate. d-nb.infopsu.edursc.org

Interactive Data Table: Physicochemical Properties and Environmental Fate of Related Propylene Glycol Ethers

CompoundCAS NumberMolecular Weight ( g/mol )Water SolubilityLog KowAtmospheric Half-life
Propylene Glycol57-55-676.09Miscible-1.0720-32 hours
1-Butoxy-2-propanol (B1222761)5131-66-8132.2053 g/L @ 25°C1.2~1 day
1-tert-Butoxypropan-2-ol57018-52-7132.20High0.823 hours iarc.fr
Dipropylene glycol n-butyl ether29911-28-2190.2848 g/L @ 25°C1.1~1.5 days
Kinetic Modeling of Photocatalytic Processes (e.g., Langmuir-Hinshelwood)

The photocatalytic degradation of organic compounds in aqueous solutions is frequently described using the Langmuir-Hinshelwood (L-H) kinetic model. science.govacs.orgvhu.edu.vn This model is widely accepted for describing the kinetics of heterogeneous photocatalytic reactions, particularly those involving titanium dioxide (TiO2) as a catalyst. csic.escas.cnscience.gov The fundamental principle of the L-H model in this context is that the reaction rate is proportional to the fraction of the catalyst surface covered by the substrate molecules. The degradation process involves the adsorption of the organic pollutant onto the catalyst surface, followed by a reaction on the surface. cas.cn

The L-H model can be expressed by the following equation:

r = (k * K * C) / (1 + K * C)

Where:

r is the initial rate of degradation

k is the reaction rate constant

K is the adsorption coefficient of the reactant onto the catalyst

C is the concentration of the reactant

When the concentration of the organic compound is low, the equation can often be simplified to a pseudo-first-order kinetic model. csic.esresearchgate.net The photocatalytic degradation rate is influenced by several factors, including the initial concentration of the pollutant, the catalyst loading, the intensity of UV light, and the solution pH. acs.orgresearchgate.net

Hydrolysis and Oxidation in Aquatic Environments

The environmental fate of propylene glycol ethers, such as this compound, in aquatic environments is largely determined by their susceptibility to hydrolysis and oxidation. Generally, glycol ethers are not expected to undergo significant abiotic hydrolysis under typical environmental pH conditions (pH 4-9) due to the stability of the ether linkage.

However, advanced oxidation processes (AOPs) can effectively degrade these compounds. AOPs generate highly reactive hydroxyl radicals (•OH) that can initiate the oxidation of organic molecules. For example, the oxidation of propylene glycol methyl ether acetate (B1210297) (PGMEA) has been demonstrated using ozone-based AOPs (O3/H2O2 and UV/O3). researchgate.net The decomposition of PGMEA was found to be most efficient in a basic medium. researchgate.net It is anticipated that this compound would also be susceptible to degradation by such strong oxidizing agents.

In the atmosphere, propylene glycol ethers are expected to degrade through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for propylene glycol n-butyl ether (PnB), a structural relative of this compound, is approximately 4.6 hours. oecd.org This suggests a relatively low persistence in the air.

Biotic Degradation Mechanisms and Bioremediation Potential

Microbial Metabolism and Enzymatic Pathways

The biodegradation of glycol ethers is a crucial process for their removal from contaminated environments. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The initial step in the aerobic degradation of many glycol ethers involves the oxidation of the terminal alcohol group. tandfonline.com This is often catalyzed by alcohol dehydrogenases (ADHs) and subsequently by aldehyde dehydrogenases (ALDHs), leading to the formation of the corresponding alkoxy carboxylic acid. researchgate.netfrontiersin.orgecetoc.org

The cleavage of the stable ether bond is a key and often rate-limiting step in the degradation process. semanticscholar.orgnih.gov This can be achieved by ether-cleaving enzymes, such as monooxygenases. semanticscholar.orgifpenergiesnouvelles.fruni-konstanz.de These enzymes hydroxylate a carbon atom adjacent to the ether linkage, forming an unstable hemiacetal that spontaneously cleaves to yield an alcohol and an aldehyde. semanticscholar.org For example, in the degradation of some polyethylene (B3416737) glycols (PEGs), a monooxygenase hydroxylates a methylene (B1212753) carbon to form a hemiacetal. d-nb.info

For propylene glycol ethers, a proposed pathway involves the initial oxidation of the hydroxyl group, followed by the scission of the ether bond. researchgate.net For instance, the degradation of dipropylene glycol methyl ether (DPGM) could lead to 2-methoxypropionic acid, which is then cleaved to produce propylene glycol and formaldehyde. researchgate.net While a specific metabolic pathway for this compound has not been detailed in the available literature, it is plausible that its degradation would proceed through analogous steps: oxidation of the secondary alcohol group, followed by enzymatic cleavage of the butoxy group.

The table below summarizes enzymes involved in the degradation of glycol ethers and related compounds.

Enzyme ClassSubstrate ExampleProductsReference(s)
Alcohol Dehydrogenase (ADH)Ethylene (B1197577) GlycolGlycolaldehyde frontiersin.org
Aldehyde Dehydrogenase (ALDH)GlycolaldehydeGlycolic Acid frontiersin.org
MonooxygenaseDimethyl EtherMethoxymethanol semanticscholar.org
Polyethylene Glycol DehydrogenasePolyethylene GlycolOxidized PEG tandfonline.com
Ether-cleaving Enzyme2-PhenoxyethanolPhenol, Acetaldehyde d-nb.info

Isolation and Characterization of Degrading Microbial Strains

Several studies have focused on isolating and characterizing microorganisms capable of degrading various glycol ethers. These efforts are fundamental to developing effective bioremediation strategies. Bacteria from the genera Pseudomonas and Rhodococcus are frequently identified as potent degraders of these compounds. nih.govgoogle.comresearchgate.net

For instance, Pseudomonas sp. strain 4-5-3 has been shown to assimilate various ethylene glycol monoalkyl ethers. nih.gov Research on the degradation of 2-butoxyethanol (B58217) (an ethylene glycol ether) has led to the isolation of several bacterial strains, including Rhodococcus sp. 200N and Rhodococcus ruber H2004, which demonstrated significant destructive activity. researchgate.net In another study, a mixed culture of Pseudomonas sp. 4-5-3 and Xanthobacter autotrophicus EC 1-2-1 showed improved degradation of ethylene glycol ethers compared to single cultures. nih.gov

The isolation process typically involves enrichment cultures using the target glycol ether as the sole carbon source, followed by plating on solid media to obtain pure strains. nih.govgoogle.com Characterization often includes assessing the range of substrates the strain can utilize and identifying metabolic products to elucidate the degradation pathway. While no strains have been specifically isolated for the degradation of this compound in the reviewed literature, the broad capabilities of the identified glycol ether-degrading bacteria suggest they may also be effective against this compound.

The following table details some microbial strains known to degrade glycol ethers.

Microbial StrainDegraded Compound(s)Key FindingsReference(s)
Pseudomonas sp. 4-5-3Ethylene glycol monomethyl, monoethyl, and monobutyl ethersAssimilates various EG ethers. nih.gov
Xanthobacter autotrophicus EC 1-2-1Ethylene glycol monoethyl and monobutyl ethersGrows well on several EG ethers. nih.gov
Rhodococcus sp. VOC-52-ButoxyethanolActively utilizes 2-butoxyethanol. researchgate.net
Corynebacterium sp. 7Propylene glycol monoalkyl ethersAssimilates various PG monoalkyl ethers. nih.gov
Serratia sp. BDG-2Diethylene glycol monobutyl ether (DGBE)Achieved 96.92% COD removal in a bioaugmented system. researchgate.net

Strategies for Enhancing Bioremediation of Glycol Ethers

Several strategies can be employed to enhance the bioremediation of sites contaminated with glycol ethers. These strategies aim to optimize conditions for microbial activity or to introduce specialized microorganisms. researchgate.netresearchgate.net

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.govmdpi.com This can include the addition of nutrients (e.g., nitrogen and phosphorus), oxygen, or adjusting the pH. For example, the presence of iron ions has been shown to significantly intensify the degradation of 2-butoxyethanol by certain Rhodococcus strains. researchgate.net

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with known degradative capabilities to a contaminated site. researchgate.netresearchgate.netmdpi.com This approach can be particularly useful when the native microbial population lacks the ability to degrade the target compound or when faster degradation rates are desired. The use of microbial consortia can be more effective than single strains due to synergistic interactions. nih.govgoogle.com

Co-metabolism is a process where microorganisms degrade a non-growth-supporting compound (like a recalcitrant glycol ether) in the presence of a primary growth substrate. researchgate.netmdpi.com The enzymes produced for the metabolism of the primary substrate can fortuitously transform the contaminant. For instance, the degradation of methyl tert-butyl ether (MTBE) by a Pseudomonas sp. was achieved through co-metabolism with n-alkanes. mdpi.com

These strategies can be used alone or in combination to develop effective and sustainable solutions for the remediation of glycol ether-contaminated environments. nih.govucdavis.edu

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identified Research Gaps

1-Butoxy-2-methylpropan-2-ol, a member of the P-series glycol ethers, is a compound with established physical and chemical properties but limited in-depth research into its synthesis, application, and environmental lifecycle. who.int Current knowledge is primarily centered on its basic chemical identity and computed properties. nih.govepa.gov It is recognized as a structural isomer of more extensively studied compounds like 1-tert-butoxypropan-2-ol, which has found use as a solvent in coatings, cleaners, and inks. who.int

A significant research gap exists in the scientific literature regarding the specific applications and performance characteristics of this compound. While its isomers are used as coupling agents and solvents, detailed studies confirming similar utility for this specific compound are lacking. who.int Furthermore, there is a notable absence of published data on its catalytic synthesis pathways, environmental fate, and potential for biodegradation. This contrasts with related glycol ethers, for which synthetic methods and environmental assessments are more readily available. who.intresearchgate.net The health and environmental effects are also not well-documented, with agencies like the U.S. EPA's Integrated Risk Information System (IRIS) listing the compound but lacking comprehensive hazard assessments. epa.govhabitablefuture.org

The available data on the physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H18O2 nih.govlookchem.com
Molecular Weight 146.23 g/mol nih.govlookchem.com
CAS Number 3587-69-7 nih.govlookchem.com
Density 0.888 g/cm³ lookchem.com
Boiling Point 184.6°C at 760 mmHg lookchem.com
Flash Point 55.9°C lookchem.com
Vapor Pressure 0.207 mmHg at 25°C lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com

| XLogP3 | 1.3 | nih.govlookchem.com |

Emerging Research Avenues for this compound

Future research should prioritize the development of efficient and selective synthesis routes for this compound. Drawing inspiration from the synthesis of related compounds, the exploration of advanced catalytic systems presents a promising avenue. For the production of 1-Butoxy-2-propanol (B1222761), heterogeneous solid catalysts such as Zirconium-Magnesium (ZM) complex oxides have demonstrated high selectivity and activity. researchgate.net These catalysts facilitate the propoxylation of butanol with propylene (B89431) oxide, yielding the desired primary ether with minimal by-products. researchgate.net

A key research direction would be to adapt and optimize similar solid acid or base catalysts for the synthesis of this compound. Investigating the catalytic performance of materials like Al2O3/MgO could offer pathways to highly efficient and reusable systems, which is a cornerstone of sustainable chemical production. researchgate.net Additionally, research into organometallic catalysts, such as the ditungsten complexes used in alkyne metathesis that incorporate structurally similar alkoxide ligands, could open novel synthetic routes. beilstein-journals.orgd-nb.info The goal would be to develop a catalytic system that not only provides high yield and selectivity but also operates under mild conditions, reducing energy consumption and environmental impact.

The current lack of data on the environmental behavior of this compound is a critical research gap that needs to be addressed. epa.gov Future studies should focus on its persistence, mobility, and biodegradability in soil and water systems. Understanding its environmental fate is the first step toward developing targeted remediation strategies should contamination occur.

Emerging research should investigate the efficacy of advanced oxidation processes (AOPs) and bioremediation for the degradation of this compound. AOPs, which involve the generation of highly reactive species like hydroxyl radicals, are effective for a wide range of volatile organic compounds (VOCs). nist.gov Research is needed to determine the reaction kinetics and degradation pathways for this compound under various AOP conditions. Concurrently, screening for microorganisms capable of metabolizing P-series glycol ethers could lead to the development of effective bioremediation techniques. Identifying specific enzymes and metabolic pathways involved in its breakdown would provide a scientific basis for designing targeted and sustainable environmental cleanup solutions. ny.gov

Broader Implications for Sustainable Chemical Development

Targeted research into this compound has broader implications for the global push towards sustainable chemical development. The chemical industry is projected to double in size by 2030, making the transition to safer and more sustainable chemicals a global priority. chemicalsframework.org P-series glycol ethers were developed as "greener" alternatives to E-series ethers, which were associated with greater toxicity. who.int A thorough understanding of individual P-series compounds is crucial to validate their environmental and health credentials and ensure they represent a truly sustainable choice.

By focusing on the development of efficient, catalytically driven synthesis and designing for biodegradability, research on this compound can serve as a model for the lifecycle management of industrial chemicals. schemahub.ac.uk This aligns with the principles of the Global Framework on Chemicals, which advocates for a transformational shift towards sustainable chemistry. chemicalsframework.org Ultimately, building a comprehensive scientific foundation for less-studied but industrially relevant chemicals like this compound is essential for protecting human health and the environment while supporting innovation in the chemical industry. chemicalsframework.orgschemahub.ac.uk

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,1,2,2-tetrachloroethylene
This compound
1-Butoxy-2-propanol
1-tert-butoxypropan-2-ol
1-methoxy-2-methylpropan-2-ol
2-Butoxyethanol (B58217)
Alumina (Al2O3)
Butanol
Magnesium Oxide (MgO)
Propylene Glycol
Propylene Oxide

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Butoxy-2-methylpropan-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use EN 374-certified chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ ventilated fume hoods or NIOSH-approved respirators in poorly ventilated areas .
  • Environmental Precautions : Avoid discharge into drains or water systems. Use secondary containment to mitigate spills .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with soap and water. Eye exposure requires flushing with water for ≥10 minutes .

Q. How can this compound be synthesized, and what are the critical purification steps?

  • Methodological Answer :

  • Synthesis : While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for related ethers (e.g., chlorination of 2-methylpropan-2-ol via nucleophilic substitution) suggest refluxing 2-methylpropan-2-ol with butyl halides in the presence of a base (e.g., NaOH) under anhydrous conditions .
  • Purification : Post-reaction, perform liquid-liquid extraction to remove unreacted starting materials, followed by fractional distillation (boiling point data inferred from similar compounds) to isolate the product. Confirm purity via GC-MS or NMR .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-WAX) to resolve isomers. Compare retention indices and fragmentation patterns with reference libraries .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to confirm the ether linkage and branching. Key signals include δ 1.2–1.5 ppm (butyl CH2_2) and δ 1.3 ppm (methyl groups on the central carbon) .

Advanced Research Questions

Q. How does the structural isomerism of this compound influence its reactivity and stability?

  • Methodological Answer :

  • Steric Effects : The tert-butoxy group in 1-tert-butoxy-2-propanol (a structural isomer) reduces nucleophilic substitution reactivity due to steric hindrance. Similar steric effects likely limit the compound’s participation in SN2 reactions .
  • Thermal Stability : Evaluate via thermogravimetric analysis (TGA) under inert atmospheres. Compare decomposition temperatures with linear ether analogs to assess branching-related stability .

Q. What are the implications of the IARC’s evaluation of 1-tert-butoxy-2-propanol’s carcinogenicity for laboratory risk assessments?

  • Methodological Answer :

  • Risk Mitigation : Although IARC classifies 1-tert-butoxy-2-propanol as “not classifiable as carcinogenic to humans” (Group 3), limited evidence of carcinogenicity in rodents warrants precaution. Implement strict exposure controls (e.g., ALARA principles) and monitor long-term toxicity via Ames tests or micronucleus assays .
  • Data Gaps : Address conflicting toxicity profiles by conducting in vitro studies (e.g., HepG2 cell viability assays) to resolve discrepancies between safety data sheets and IARC findings .

Q. How can researchers resolve contradictions in environmental impact assessments of this compound?

  • Methodological Answer :

  • Degradation Studies : Perform OECD 301B (Ready Biodegradability) tests to determine half-life in aquatic systems. Use HPLC or LC-MS to track metabolite formation (e.g., butanol, acetone derivatives) .
  • Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algae (OECD 201). Compare results with structurally similar ethers to predict bioaccumulation potential .

Q. What experimental strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass under nitrogen at 4°C to prevent oxidation. Add stabilizers like BHT (0.01% w/w) if peroxide formation is suspected .
  • Stability Monitoring : Use periodic FT-IR to detect carbonyl formation (C=O peaks at ~1700 cm1^{-1}) or GC headspace analysis for volatile degradation products .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the acute toxicity of this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference LD50_{50} values from REACH dossiers, IARC monographs, and supplier SDS. For example, while some SDS omit acute toxicity data, IARC’s rodent studies (oral LD50_{50} >2000 mg/kg) suggest low acute risk .
  • Dose-Response Studies : Conduct in vivo assays (OECD 423) to validate thresholds. Compare results across species (e.g., rats vs. zebrafish) to identify interspecies variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.